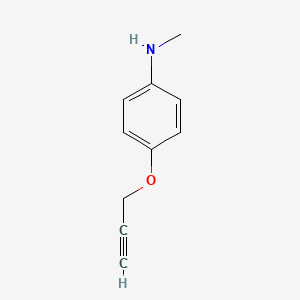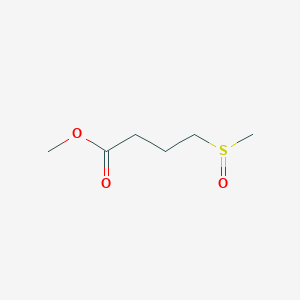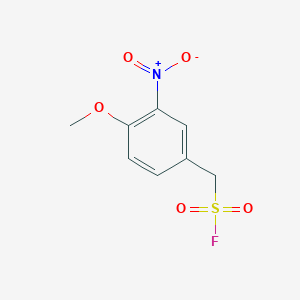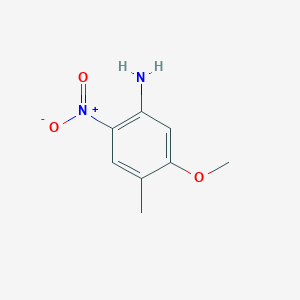
5-Methoxy-4-methyl-2-nitroaniline
Overview
Description
5-Methoxy-4-methyl-2-nitroaniline: is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, featuring a methoxy group at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 4-methoxy-2-methylaniline: The synthesis of 5-Methoxy-4-methyl-2-nitroaniline typically begins with the nitration of 4-methoxy-2-methylaniline. This reaction involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.
Purification: The crude product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 5-Methoxy-4-methyl-2-nitroaniline can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Oxidation: Oxidation reactions can further modify the functional groups on the benzene ring, such as converting the methyl group to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Reduction: 5-Methoxy-4-methyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 5-Methoxy-4-methyl-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 5-Methoxy-4-methyl-2-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique substituents make it a valuable building block for creating complex molecules.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities. Research is ongoing to explore its potential as a precursor for bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymers. Its role as an intermediate in dye synthesis is particularly noteworthy.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methyl-2-nitroaniline depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent. In substitution reactions, the methoxy and methyl groups influence the reactivity of the benzene ring, directing electrophiles to specific positions.
Comparison with Similar Compounds
4-Methoxy-2-nitroaniline: Similar structure but lacks the methyl group at the 4-position.
2-Methoxy-4-nitroaniline: Similar structure but with different positioning of the methoxy and nitro groups.
4-Methyl-2-nitroaniline: Similar structure but lacks the methoxy group.
Uniqueness: 5-Methoxy-4-methyl-2-nitroaniline is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents provides distinct electronic and steric effects, making it a versatile compound for various chemical transformations.
Properties
IUPAC Name |
5-methoxy-4-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGPMYQSCBNTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679624 | |
| Record name | 5-Methoxy-4-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86771-76-8 | |
| Record name | 5-Methoxy-4-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86771-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-4-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


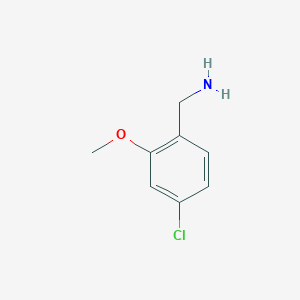


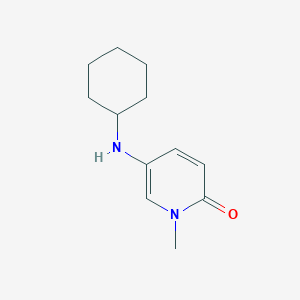
![N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1422523.png)
![(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate](/img/structure/B1422524.png)
![Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1422526.png)
![2-chloro-N-{[2-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422528.png)
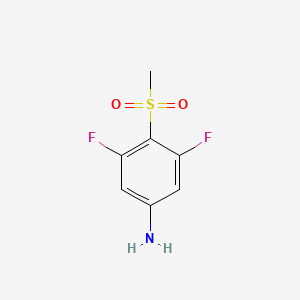
![1-N-[(3S)-2-oxooxolan-3-yl]benzene-1,4-disulfonamide](/img/structure/B1422531.png)
![4-[(2-Chlorophenyl)methyl]-1-methylpiperidin-4-ol](/img/structure/B1422533.png)
